molecular formula C6H12O2S B3057294 S-(1-Ethoxyethyl) ethanethioate CAS No. 78872-75-0

S-(1-Ethoxyethyl) ethanethioate

Cat. No.: B3057294
CAS No.: 78872-75-0
M. Wt: 148.23 g/mol
InChI Key: FXELKEYJYUDGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(1-Ethoxyethyl) ethanethioate: is a chemical compound with the molecular formula C6H12O2S and a molecular weight of 148.23 g/mol . O,O-diethyl S-2-(ethoxyethyl) phosphorothioate or EEP . This compound is a clear, colorless, and oily liquid that has been widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethoxyethyl) ethanethioate typically involves the reaction of ethanethioic acid with ethoxyethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: S-(1-Ethoxyethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Various substituted ethanethioates.

Scientific Research Applications

S-(1-Ethoxyethyl) ethanethioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of S-(1-Ethoxyethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    S-Ethyl ethanethioate: Similar in structure but lacks the ethoxyethyl group.

    O,O-diethyl S-2-(ethoxyethyl) phosphorothioate: Another name for S-(1-Ethoxyethyl) ethanethioate.

Uniqueness: this compound is unique due to its specific structural features, such as the ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

S-(1-ethoxyethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXELKEYJYUDGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506334
Record name S-(1-Ethoxyethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78872-75-0
Record name S-(1-Ethoxyethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(1-Ethoxyethyl) ethanethioate
Reactant of Route 2
Reactant of Route 2
S-(1-Ethoxyethyl) ethanethioate
Reactant of Route 3
Reactant of Route 3
S-(1-Ethoxyethyl) ethanethioate
Reactant of Route 4
S-(1-Ethoxyethyl) ethanethioate
Reactant of Route 5
S-(1-Ethoxyethyl) ethanethioate
Reactant of Route 6
Reactant of Route 6
S-(1-Ethoxyethyl) ethanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.